5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound that features a combination of azo, pyrazole, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-chloroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.
Pyrazole Formation: The next step involves the formation of the pyrazole ring through the reaction of the azo compound with a suitable hydrazine derivative.
Sulfonation: The final step involves the sulfonation of the phenoxybenzene moiety to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole moieties.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Products include the corresponding amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s azo group can be used in the design of molecular probes and dyes. Its ability to undergo photoisomerization makes it useful in studying biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties
Industry
In industry, the compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its sulfonic acid group enhances its solubility in water, making it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. The sulfonic acid group can enhance the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-chlorophenyl)diazenyl]benzenesulfonic acid
- 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzenesulfonic acid
- 3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl derivatives
Uniqueness
The uniqueness of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of the long heptadecyl chain enhances its hydrophobicity, while the sulfonic acid group improves its solubility in aqueous environments. This combination makes it a versatile compound for various applications.
Properties
Molecular Formula |
C38H49ClN4O5S |
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Molecular Weight |
709.3 g/mol |
IUPAC Name |
5-[4-[(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C38H49ClN4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(41-40-31-25-23-30(39)24-26-31)38(44)43(42-34)32-27-28-35(36(29-32)49(45,46)47)48-33-20-17-16-18-21-33/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,45,46,47) |
InChI Key |
XNRBAOVDCKYMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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